molecular formula C12H19N3 B1522762 1-Azido-3,5-dimethyladamantane-d6 CAS No. 1185104-90-8

1-Azido-3,5-dimethyladamantane-d6

Cat. No.: B1522762
CAS No.: 1185104-90-8
M. Wt: 211.34 g/mol
InChI Key: YRFQAPSVRBSXEB-QSVQJYFQSA-N
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Description

Significance of Isotopic Labeling in Chemical and Mechanistic Elucidation.wikipedia.orgcreative-proteomics.comnumberanalytics.com

Isotopic labeling is a powerful technique used to trace the journey of atoms through chemical reactions or biological pathways. wikipedia.orgnumberanalytics.com By replacing an atom with one of its isotopes, which has a different number of neutrons, researchers can follow the labeled atom's fate, providing invaluable information about reaction mechanisms. wikipedia.orgfiveable.me This method can be likened to placing a tiny beacon on a molecule to observe its interactions and transformations. Common stable isotopes used for this purpose include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). cernobioscience.com

Deuterium, an isotope of hydrogen with an additional neutron, is a particularly useful probe in mechanistic studies. libretexts.org The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond. libretexts.org This difference in bond strength leads to a phenomenon known as the kinetic isotope effect (KIE), where a reaction involving the cleavage of a C-H bond will proceed at a different rate when a C-D bond is broken instead. libretexts.orglibretexts.org Observing a KIE provides strong evidence that the C-H bond is broken in the rate-determining step of the reaction. nih.govprinceton.edu The magnitude of the deuterium KIE, often expressed as the ratio of the rate constants (kH/kD), can be substantial, typically ranging from 1 to 8, due to the doubling of the mass of the hydrogen atom. libretexts.org

The substitution of hydrogen with deuterium primarily affects mass-dependent properties, most notably vibrational frequencies. princeton.edu Due to its greater mass, deuterium vibrates at a lower frequency in a chemical bond compared to hydrogen. libretexts.org This change in vibrational energy can be observed using techniques like infrared (IR) spectroscopy and Raman spectroscopy, allowing for the precise identification of labeled positions within a molecule. libretexts.orgnist.govarxiv.org While isotopic substitution does not alter the electronic potential energy surface of a molecule, the changes in vibrational zero-point energy can subtly influence molecular stability and reactivity. princeton.eduacs.org

Overview of Adamantane (B196018) Chemistry as a Rigid Scaffold in Organic Synthesis and Materials Science.wikipedia.orgnih.gov

Adamantane is a unique, cage-like hydrocarbon with the formula C₁₀H₁₆. wikipedia.org Its structure is composed of three fused cyclohexane (B81311) rings in a strain-free, chair conformation, resulting in a highly rigid and symmetrical molecule. wikipedia.orgyale.edu This rigidity makes adamantane and its derivatives excellent scaffolds, or foundational structures, in the design of complex molecules for applications in medicinal chemistry and materials science. nih.govacs.orgmdpi.com

The adamantane cage has a diamondoid structure, meaning its carbon atom arrangement is superimposable on a diamond lattice. wikipedia.orgnih.gov This results in a molecule with high symmetry (Td point group). wikipedia.org The carbon framework of adamantane consists of two types of positions: four tertiary bridgehead carbons (methine groups) and six secondary methylene (B1212753) carbons. yale.edu Functionalization at these distinct positions allows for the creation of derivatives with well-defined three-dimensional orientations, a crucial aspect for designing molecules that can interact specifically with biological targets or self-assemble into larger structures. acs.orgnih.gov

The unique properties of the adamantane cage have led to its incorporation into a wide range of molecules. In medicinal chemistry, the lipophilic nature of adamantane can enhance the bioavailability of drugs. mdpi.comnih.gov Its rigid structure provides a stable anchor for attaching functional groups in a precise spatial arrangement, which is beneficial for creating multivalent ligands that can bind to multiple receptor sites simultaneously. acs.orgnih.gov In materials science, adamantane derivatives are used to create polymers with high thermal stability and in the development of nanostructured materials. wikipedia.orgrsc.orgresearchgate.net

The Azide (B81097) Functionality: A Versatile Handle in Synthetic Chemistry and Bioorthogonal Reactions.nih.govkinxcdn.com

The azide group (-N₃) is a highly versatile functional group in chemistry. nih.gov It is relatively small and stable, yet it can participate in a variety of powerful and selective chemical transformations. wikipedia.orgacs.org One of the most significant applications of azides is in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). acs.org These reactions are highly efficient and produce stable triazole linkages.

The azide group is also considered bioorthogonal, meaning it can react selectively within a complex biological environment without interfering with native biochemical processes. nih.govwikipedia.orgnih.gov This property makes it an invaluable tool for labeling and tracking biomolecules in living cells. kinxcdn.com The Staudinger ligation is another key bioorthogonal reaction where an azide reacts with a phosphine (B1218219) to form an amide bond, further highlighting the azide's utility in chemical biology. nih.govacs.org

Chemical Compound Data

Utility of Azides in Click Chemistry and Ligand Design

The azide functional group (-N₃) is of paramount importance in modern synthetic chemistry, primarily due to its utility in "click" chemistry. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are cornerstone reactions in this field, enabling the efficient and specific covalent ligation of molecular fragments under mild conditions. The azide group's bioorthogonal nature, meaning it does not typically react with biological functionalities, makes it an ideal handle for chemical biology applications.

In the context of adamantane derivatives, the introduction of an azide at a bridgehead position, as in 1-azidoadamantane (B1269512), creates a robust building block for constructing complex molecular architectures. The rigid adamantane core can serve as a scaffold, and the azide allows for its conjugation to other molecules of interest, such as fluorescent dyes, polymers, or biomolecules. This has led to the development of novel adamantane-based ligands for applications in materials science and medicinal chemistry. For instance, adamantane-containing ligands can be designed to bind with high affinity to cyclodextrin-based hosts or to serve as anchors for protein binding.

Reactivity Profiles of Organic Azides in Mechanistic Studies

Organic azides exhibit a rich and diverse reactivity profile that extends beyond their use in cycloaddition reactions. They can undergo a variety of transformations, including thermolysis or photolysis to generate highly reactive nitrenes, reduction to primary amines, and the Staudinger ligation with phosphines. The reactivity of an azide is influenced by its electronic and steric environment.

Bridgehead azides, such as those on an adamantane core, have unique reactivity profiles due to the steric constraints of the cage structure. The rigid framework can influence the stability of transition states and the geometry of reactive intermediates. For example, the thermal decomposition of 1-adamantyl azide to form a bridgehead nitrene is a well-studied process that provides insight into the fundamental reactivity of these species. The inability of the bridgehead position to form a planar imine contributes to the distinct chemical behavior of these compounds. These characteristics make adamantyl azides valuable probes for mechanistic studies aimed at understanding fundamental reaction pathways.

Research Rationale for Investigating 1-Azido-3,5-dimethyladamantane-d6

The investigation of this compound is driven by the desire to create a highly specialized molecular tool for use in sophisticated mechanistic and spectroscopic studies. The rationale for its design and synthesis can be broken down into the contributions from each of its structural components:

The Adamantane Scaffold: Provides a rigid, well-defined three-dimensional structure. The bridgehead position of the azide group ensures a specific and predictable geometry for its reactions.

The Dimethyl Groups: The methyl groups at the 3 and 5 positions serve to increase the lipophilicity of the molecule and can also be used to probe steric effects in binding interactions or chemical reactions.

The Azide Functionality: As discussed, the azide group is a versatile chemical handle for click chemistry and other bioconjugation techniques. Its reactivity also allows it to be used as a precursor for generating nitrenes in mechanistic studies.

The Deuterium Labeling (d6): The replacement of the six hydrogen atoms on the two methyl groups with deuterium is the key feature of this molecule. This isotopic labeling serves several purposes:

Kinetic Isotope Effect (KIE) Studies: The C-D bond is stronger than the C-H bond. If the methyl groups are involved in a reaction's rate-determining step, a primary or secondary KIE may be observed, providing valuable information about the reaction mechanism.

Spectroscopic Probing: In Nuclear Magnetic Resonance (NMR) spectroscopy, the deuterium signal is distinct from the proton signal, and its presence can be used to track the molecule or to simplify complex proton NMR spectra. In Infrared (IR) spectroscopy, the C-D stretching and bending vibrations appear at different frequencies than the corresponding C-H vibrations, providing a clear spectroscopic marker.

Metabolic Switching: In medicinal chemistry contexts, deuteration at sites of metabolism can slow down the rate of enzymatic degradation, a strategy known as "metabolic switching." While this article does not focus on pharmacology, this is a well-established application of deuteration.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1185104-90-8

Molecular Formula

C12H19N3

Molecular Weight

211.34 g/mol

IUPAC Name

(3R,5S)-1-azido-3,5-bis(trideuteriomethyl)adamantane

InChI

InChI=1S/C12H19N3/c1-10-3-9-4-11(2,6-10)8-12(5-9,7-10)14-15-13/h9H,3-8H2,1-2H3/t9?,10-,11+,12?/i1D3,2D3

InChI Key

YRFQAPSVRBSXEB-QSVQJYFQSA-N

SMILES

CC12CC3CC(C1)(CC(C3)(C2)N=[N+]=[N-])C

Isomeric SMILES

[2H]C([2H])([2H])[C@]12CC3C[C@](C1)(CC(C3)(C2)N=[N+]=[N-])C([2H])([2H])[2H]

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)N=[N+]=[N-])C

Origin of Product

United States

Advanced Spectroscopic Characterization for Mechanistic and Structural Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Adamantanes

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. In the case of deuterated adamantanes like 1-Azido-3,5-dimethyladamantane-d6, specific NMR techniques can leverage the presence of deuterium (B1214612) to provide definitive spectral assignments and insights into conformational behavior.

Analysis of Deuterium Isotope Effects on Carbon-13 Chemical Shifts for Definitive Assignments

The substitution of a proton (¹H) with a deuterium (²H) atom introduces small but measurable changes in the chemical shifts of nearby carbon-13 (¹³C) nuclei, an effect known as the deuterium isotope effect (DIE). nih.gov These effects are transmitted through bonds and space, and their magnitudes can provide crucial information for assigning ambiguous signals in a ¹³C NMR spectrum. nih.gov

The primary isotope effect is observed on the carbon directly attached to the deuterium, which typically experiences a significant upfield shift and its signal is often broadened or absent in proton-decoupled ¹³C NMR spectra due to C-D coupling and longer relaxation times. wikipedia.org More subtle, long-range isotope effects can be observed on carbons two or more bonds away from the site of deuteration. These are typically smaller upfield shifts. nih.gov

For this compound, the six deuterium atoms are located on the two methyl groups. This allows for the definitive assignment of the methyl carbons and the quaternary carbons to which they are attached (C3 and C5). By comparing the ¹³C NMR spectrum of the deuterated compound with its non-deuterated analogue, 1-azido-3,5-dimethyladamantane, the signals for C3, C5, and the methyl carbons can be unambiguously identified.

Table 1: Representative Deuterium Isotope Effects on ¹³C Chemical Shifts in Alkanones

This table illustrates the typical magnitude of deuterium isotope effects (DIE) on ¹³C chemical shifts, which are expected to be similar in adamantane (B196018) systems. The data is sourced from a study on 2-alkanones. nih.gov

Carbon Position Relative to DeuterationIsotope Shift (ppb per Deuterium)
Geminal (²J)16.5 - 27.5
Vicinal (³J)~10
Long-range (⁴J)~1

Note: Positive values indicate an upfield shift. Data is illustrative and based on related aliphatic systems.

Utilization of Deuterium NMR (²H NMR) for Site-Specific Deuteration Quantification and Conformational Analysis

Deuterium NMR (²H NMR) spectroscopy is a direct method for observing the deuterium nuclei within a molecule. sigmaaldrich.com Since the natural abundance of deuterium is very low (0.016%), a ²H NMR spectrum of an enriched compound like this compound will show a strong signal corresponding to the deuterated methyl groups. sigmaaldrich.com

The chemical shift range in ²H NMR is similar to that of ¹H NMR, allowing for the identification of the electronic environment of the deuterated site. sigmaaldrich.com More importantly, in the solid state or in anisotropic media (like liquid crystals), the deuterium nucleus, with a spin I=1, exhibits quadrupolar coupling. The resulting splitting of the ²H NMR signal is highly dependent on the orientation of the C-D bond relative to the external magnetic field. sigmaaldrich.com This property can be used to study the mobility and orientation of the deuterated methyl groups, providing insights into the conformational dynamics of the adamantane cage.

Advanced 2D NMR Techniques (e.g., HMQC, HSQC) to Elucidate Complex Spin Systems

Two-dimensional (2D) NMR techniques are essential for unambiguously correlating different nuclei within a molecule. For adamantane derivatives, which often have overlapping signals in their 1D spectra, 2D NMR is indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. sigmaaldrich.com For this compound, an HSQC spectrum would show correlations between the remaining protons on the adamantane cage and their corresponding carbons. Crucially, the deuterated methyl groups would be absent from this spectrum, confirming their location. illinois.edu HSQC generally provides better resolution in the carbon dimension compared to HMQC. cleanchemlab.com

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range correlations, typically over two to three bonds (²J_CH and ³J_CH). rsc.org In the context of this compound, an HMBC experiment would be invaluable for assigning the quaternary carbons. For instance, correlations would be observed between the protons on the adamantane cage and the quaternary carbons C1, C3, and C5. Specifically, protons on the methylene (B1212753) bridges would show correlations to the azido-substituted C1 and the methyl-substituted C3 and C5, allowing for their complete and definitive assignment.

Vibrational Spectroscopy (Infrared and Raman) for Understanding Bonding and Dynamics

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. nih.gov These methods are complementary, as the selection rules for a vibration to be IR- or Raman-active are different.

Isotopic Perturbation of Vibrational Frequencies of Azide (B81097) and Adamantane Moieties

The substitution of hydrogen with deuterium significantly increases the reduced mass of the vibrating group. According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass. Consequently, C-D stretching and bending vibrations occur at lower frequencies than their corresponding C-H counterparts.

In this compound, the most pronounced isotopic shifts in the vibrational spectrum will be for the modes involving the methyl groups. The C-H stretching vibrations typically found in the 2850-3000 cm⁻¹ region will be shifted to approximately 2100-2250 cm⁻¹ for the C-D bonds.

Table 2: Typical Infrared Absorption Frequencies for Adamantane and Azide Groups

This table provides a general reference for the expected vibrational frequencies.

Functional GroupVibrational ModeTypical Frequency (cm⁻¹)
Adamantane C-HStretch2850 - 2930
Adamantane CH₂Scissor~1450
Azide (R-N₃)Asymmetric Stretch~2100
Deuterated Methyl (C-D)Stretch~2100 - 2250

Data is compiled from general spectroscopic tables and studies on adamantane. nih.gov

Correlation of Vibrational Data with Electronic Structure and Force Field Calculations

To gain a deeper understanding of the vibrational modes, experimental IR and Raman spectra can be correlated with theoretical calculations. Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies and intensities for a given molecular structure.

By comparing the calculated spectrum of this compound with the experimental data, each observed band can be assigned to a specific vibrational motion (e.g., C-N stretch, CH₂ twist, C-C-C bend). This correlation allows for a detailed understanding of how the azide substituent and the isotopic labeling affect the force constants and vibrational coupling within the rigid adamantane framework. Such analyses can provide insights into the electronic structure and bonding within the molecule.

Mass Spectrometry for Isotopic Purity and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for the analysis of isotopically labeled compounds. It provides not only the molecular weight but also crucial information about the isotopic distribution and structural integrity of the molecule. For a deuterated compound such as this compound, mass spectrometry is fundamental in confirming the incorporation of deuterium atoms and understanding their influence on the molecule's fragmentation behavior.

High-resolution mass spectrometry (HRMS) is a powerful technique for the accurate determination of the mass-to-charge ratio (m/z) of ions, enabling the confident assignment of elemental compositions. This capability is particularly crucial for verifying the isotopic composition of deuterated compounds like this compound.

The primary objective of using HRMS in this context is to confirm the incorporation of the six deuterium atoms and to assess the isotopic purity of the sample. The theoretical exact mass of the monoisotopic peak of the protonated molecule, [M+H]⁺, can be calculated with high precision. By comparing this theoretical value with the experimentally measured m/z value, the presence and extent of deuteration can be verified.

For this compound (C₁₂H₁₅D₆N₃), the expected molecular weight is higher than its non-deuterated counterpart, 1-Azido-3,5-dimethyladamantane (C₁₂H₂₁N₃). The high resolving power of HRMS allows for the separation of the isotopic peaks corresponding to the deuterated species from any residual non-deuterated or partially deuterated molecules. This provides a quantitative measure of the isotopic enrichment.

A typical HRMS analysis would involve the acquisition of a full scan mass spectrum, from which the isotopic cluster of the molecular ion can be analyzed. The relative intensities of the M, M+1, M+2, etc., peaks in the isotopic pattern are compared with the theoretical distribution calculated based on the natural abundance of isotopes (¹³C, ¹⁵N) and the incorporated deuterium.

Table 1: Theoretical vs. Experimental Mass Data for Isotopic Purity Assessment

SpeciesTheoretical m/z [M+H]⁺Experimental m/z [M+H]⁺Mass Error (ppm)Isotopic Purity (%)
This compoundCalculated ValueObserved ValueCalculated Value>98% (Typical)
1-Azido-3,5-dimethyladamantane-d5Calculated ValueObserved ValueCalculated Value<2% (Typical)
1-Azido-3,5-dimethyladamantaneCalculated ValueObserved ValueCalculated Value<0.5% (Typical)

Note: The table represents a hypothetical data set for illustrative purposes, as direct experimental data for this specific compound is not publicly available. The values would be determined from the HRMS spectrum.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented by collision-induced dissociation (CID) or other activation methods. The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum. This spectrum is a fingerprint of the molecule's structure and can be used to elucidate its fragmentation pathways.

For this compound, MS/MS studies are instrumental in understanding how the deuterated methyl groups and the azido (B1232118) functionality influence the fragmentation of the adamantane core. The fragmentation of adamantane derivatives is known to proceed through characteristic pathways, often involving the loss of alkyl groups and rearrangements of the cage structure.

The primary fragmentation of the protonated molecule [M+H]⁺ of this compound would likely involve the loss of a nitrogen molecule (N₂) from the azido group, a common fragmentation for azides. This would result in the formation of a highly reactive nitrenium ion. Subsequent fragmentation would likely involve the adamantane cage.

The presence of deuterated methyl groups (CD₃) provides a unique probe for studying the fragmentation pathways. By analyzing the masses of the fragment ions, it is possible to determine whether the lost fragments contain deuterium. For example, the loss of a methyl radical would result in a loss of 18 Da (for •CD₃) instead of 15 Da (for •CH₃). This allows for the precise localization of fragmentation events.

Table 2: Postulated MS/MS Fragmentation of [this compound+H]⁺

Precursor Ion (m/z)Postulated Fragment IonNeutral Loss (Da)Fragmentation Pathway
Calculated Value[M+H-N₂]⁺28Loss of molecular nitrogen from the azido group
Calculated Value[M+H-N₂-CD₃]⁺46Loss of a deuterated methyl radical following N₂ loss
Calculated Value[M+H-N₂-HCD₃]⁺47Loss of deuterated methane (B114726) following N₂ loss
Calculated Value[C₁₀H₁₀D₆]⁺•VariableFragmentation of the adamantane cage

Note: This table is based on established fragmentation patterns of adamantanes and azides and serves as a predictive guide. The exact m/z values would depend on the precursor ion selected.

The study of the fragmentation of the adamantane core itself is also of significant interest. The rigid structure can undergo complex rearrangements upon energetic activation, leading to a variety of fragment ions. The deuterium labeling helps to trace the origin of these fragments and to propose detailed fragmentation mechanisms.

Mechanistic Organic Chemistry and Reactivity of 1 Azido 3,5 Dimethyladamantane D6

Kinetic Isotope Effect (KIE) Studies on Azide (B81097) Reactivitybohrium.comnih.gov

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry used to elucidate reaction mechanisms by determining the change in reaction rate when an atom in the reactants is substituted with one of its isotopes. wikipedia.orglibretexts.org In the context of 1-Azido-3,5-dimethyladamantane-d6, the presence of deuterium (B1214612) atoms allows for the investigation of primary and secondary kinetic isotope effects, providing insights into bond-breaking and bond-forming steps.

Measurement and Interpretation of Primary and Secondary Deuterium KIEs in N2 Extrusionmdpi.com

The thermal or photochemical extrusion of nitrogen (N2) from an azide leads to the formation of a highly reactive nitrene intermediate. mdpi.com The study of this reaction with this compound can reveal details about the transition state of the N2 extrusion process.

Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. wikipedia.org In the case of N2 extrusion from an azide, a primary KIE would not be expected for deuterium substitution on the adamantane (B196018) framework, as the C-D bonds are not directly involved in the cleavage of the C-N or N-N bonds of the azide group.

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE is observed when the isotopic substitution is at a position not directly involved in bond breaking or formation. wikipedia.org For this compound, the deuterium atoms are in close proximity to the azide functional group. A measurable SKIE (kH/kD) in the N2 extrusion reaction would suggest a change in hybridization or steric environment at the carbon atom attached to the azide group in the transition state. For instance, an inverse KIE (kH/kD < 1) might indicate a transition state with increased steric crowding around the reaction center, while a normal KIE (kH/kD > 1) could suggest a more open transition state. These effects are often small but can be measured with high precision. wikipedia.orglibretexts.org

Table 1: Hypothetical Kinetic Isotope Effect Data for N2 Extrusion

Reaction ConditionkH (s⁻¹)kD (s⁻¹)KIE (kH/kD)Interpretation
Thermal1.2 x 10⁻⁴1.1 x 10⁻⁴1.09Normal SKIE, suggesting a looser transition state.
Photochemical3.5 x 10⁻³3.6 x 10⁻³0.97Inverse SKIE, suggesting a more crowded transition state.

Elucidation of Rate-Determining Steps and Transition State Structuresnih.gov

Computational studies, such as those using Density Functional Theory (DFT), can be employed to model the transition state structures of reactions involving adamantane derivatives. scholaris.canih.gov These theoretical calculations can help in interpreting experimental KIE data by providing a detailed picture of the geometry and electronic structure of the transition state. For example, DFT calculations can predict changes in bond lengths and angles at the transition state, which are directly related to the observed KIEs.

Reaction Mechanisms of the Azide Group in Adamantane Scaffoldsnih.govlibretexts.orgmdpi.comyoutube.comacs.org

The azide group is a versatile functional group that can participate in a variety of chemical transformations. masterorganicchemistry.com Its reactivity within the rigid adamantane framework is of particular interest.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Deuterated Azidesacs.orgnih.gov

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," known for its high efficiency and regioselectivity in forming 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.org The use of a deuterated azide like this compound in this reaction can provide mechanistic insights.

While the C-D bonds are not directly involved in the cycloaddition, secondary isotope effects could potentially influence the reaction rate. Computational DFT studies have been used to investigate the effect of isotopic substitution on the thermodynamics and kinetics of the CuAAC reaction. bohrium.comrsc.orgresearchgate.net These studies can help to understand the influence of the bulky and deuterated adamantane group on the stability of intermediates and the energy of the transition states in the catalytic cycle. The general mechanism involves the formation of a copper acetylide, which then reacts with the azide. nih.gov

Thermal and Photochemical Nitrogen Extrusion Leading to Nitrenesmdpi.com

As mentioned earlier, azides can lose a molecule of dinitrogen (N2) upon heating or irradiation to generate highly reactive nitrene intermediates. mdpi.com The adamantyl nitrene formed from 1-Azido-3,5-dimethyladamantane would be a highly reactive species. Due to the rigid nature of the adamantane cage, intramolecular C-H insertion reactions are likely to be the dominant pathways for the subsequent reactions of the nitrene. The substitution pattern on the adamantane core will dictate the regioselectivity of these insertion reactions.

Electrophilic or Nucleophilic Reactivity of the Azide Functionality

The azide group can exhibit both nucleophilic and electrophilic character.

Nucleophilic Reactivity: The terminal nitrogen atom of the azide group bears a partial negative charge and can act as a nucleophile. masterorganicchemistry.comlibretexts.org For example, organic azides can participate in nucleophilic substitution reactions. masterorganicchemistry.com The bulky adamantane group in 1-Azido-3,5-dimethyladamantane might sterically hinder the nucleophilic attack by the azide. However, the azide ion (N3-) itself is an excellent nucleophile. masterorganicchemistry.commasterorganicchemistry.com

Electrophilic Reactivity: The central nitrogen atom of the azide is electrophilic and can be attacked by nucleophiles. nih.govlibretexts.org This reactivity is less common for organic azides unless activated. For instance, treatment of an organic azide with an iminium species can lead to the formation of a hexazene intermediate through nucleophilic attack of another azide ion on the activated azide. nih.gov The steric bulk of the 3,5-dimethyladamantyl group would likely influence the accessibility of the electrophilic nitrogen to incoming nucleophiles. The electron-donating nature of the alkyl groups on the adamantane scaffold would slightly decrease the electrophilicity of the azide group compared to an azide attached to an electron-withdrawing group. rsc.org

Influence of Adamantane's Rigid Framework and Methyl Substituents on Reactivity and Selectivity

Steric Effects of the 3,5-Dimethyladamantyl Group on Reaction Outcomes

Steric hindrance is a critical factor in determining reaction feasibility, rates, and stereochemical outcomes. The 1-adamantyl group is itself bulky, but the addition of methyl groups at the 3 and 5 positions creates a significantly more sterically encumbered environment. This steric bulk has several important consequences for the reactivity of this compound.

Direction of External Reagents: In reactions involving the adamantane cage itself, such as C-H activation, the steric profile of the molecule can direct incoming radicals or catalysts to less hindered positions. However, as the most reactive C-H bonds are typically the tertiary ones at the bridgehead, the steric hindrance primarily influences the approach trajectory to these sites.

Intramolecular Interactions: The presence of bulky substituents can trigger unique reaction pathways that are inaccessible to less hindered molecules. In related complex systems, severe steric hindrance has been shown to cause unexpected intramolecular couplings and rearrangements. rsc.org For instance, the close proximity of the methyl groups can hinder certain conformations and librations, affecting the energy landscape of the entire molecule. rsc.org

The deliberate use of sterically demanding groups is a common strategy in catalyst design and materials science to control reactivity and selectivity. For example, the use of bulky N-heterocyclic carbene ligands, such as 1,3-di-(1-adamantyl)imidazol-2-ylidene, demonstrates how the adamantyl group's steric properties can be harnessed to stabilize reactive species and mediate unusual chemical transformations.

Electronic Effects of the Azide and Methyl Groups on Reactivity

The reactivity of this compound is governed by a balance of competing electronic effects from its substituents.

Azide Group (-N₃): The azide group is strongly electron-withdrawing through the inductive effect (-I effect). This is due to the high electronegativity of the nitrogen atoms. By withdrawing electron density from the adamantane cage, the azide group deactivates the framework towards electrophilic attack. Conversely, it can influence the stability of charged intermediates formed during a reaction. When attached to other molecular systems, the azide's electronic nature can vary; for example, aryl azides have resonance interactions, while acyl azides are highly electron-deficient. nih.gov For a tertiary alkyl azide like this one, the primary electronic influence is inductive.

Methyl Groups (-CH₃): The methyl groups are weakly electron-donating through an inductive effect (+I effect) and hyperconjugation. They push electron density into the adamantane cage, which can help stabilize any positive charge that develops on the framework, such as in a carbocation intermediate.

The combination of two electron-donating methyl groups and one electron-withdrawing azide group at the bridgehead positions creates a complex electronic environment. The stability of a radical or cation at a given bridgehead position will be modulated by this push-pull system. For instance, the formation of a radical at the C7 position would be stabilized by the adjacent methyl groups at C3 and C5.

C-H Activation and Functionalization Reactions Involving Adamantyl Radicals or Carbenes

The direct functionalization of strong, unactivated C-H bonds is a significant goal in modern organic synthesis, and adamantane derivatives are often used as model substrates due to their unique array of secondary and tertiary C-H bonds. sigmaaldrich.comnih.gov The synthesis of substituted adamantanes is frequently achieved through radical or carbocation intermediates, which exhibit unique stability and reactivity. sigmaaldrich.com

The generation of an adamantyl radical is a key step in many C-H functionalization strategies. This can be achieved through hydrogen atom transfer (HAT) using a suitable catalyst, often under photoredox conditions. sigmaaldrich.comnih.gov Once formed, the adamantyl radical can participate in a variety of useful bond-forming reactions. For this compound, the tertiary C-H bond at the C7 position is a prime candidate for selective activation, leading to a C7-centered radical.

Research on related adamantane systems demonstrates a broad scope for these functionalization reactions.

Table 1: Examples of C-H Functionalization Reactions on Adamantane Derivatives
Adamantane DerivativeReagent/Catalyst SystemProduct TypeKey FeatureReference
AdamantaneTBADT / Light (Photocatalyst) + COAdamantane Carboxylic AcidRadical carbonylation followed by oxidation. acs.org
1-Bromo-adamantaneQuinuclidine-based HAT catalyst / Light + Michael Acceptor3-Alkylated-1-bromo-adamantaneHighly selective for strong 3° C–H bonds, tolerating halides. sigmaaldrich.com
N-Boc-memantineQuinuclidine-based HAT catalyst / Light + Michael AcceptorAlkylated N-Boc-memantineDemonstrates late-stage functionalization on a complex, drug-related molecule. sigmaaldrich.com
AdamantanePeroxide (DTBP) / Heat + Electron-withdrawn OlefinAlkylated AdamantaneClassic Giese-type radical addition to an alkene acceptor. acs.org

While the azide group in this compound can participate in its own unique chemistry, such as "click" reactions or reduction to an amine, its presence also influences the C-H functionalization pathways. masterorganicchemistry.com The strong electron-withdrawing nature of the azide could disfavor radical formation at adjacent positions.

Another class of reactive intermediates relevant to adamantane chemistry is carbenes. While the thermal or photochemical decomposition of an azide typically generates a nitrene (by loss of N₂), adamantyl carbenes are generated from other precursors. nih.gov For example, photolysis of adamantylidene precursors can generate adamantylidenecarbene, a species that can be trapped by alkenes to form cyclopropanes or can dimerize. nih.gov Similarly, 1-adamantyl carbene, generated from the corresponding tosylhydrazone, has been shown to rearrange to form highly strained bridgehead olefins.

The reactivity of the azide group itself offers further functionalization possibilities. Photolysis or thermolysis of 1-azidoadamantane (B1269512) can lead to the formation of a highly reactive bridgehead nitrene. This species can undergo a variety of reactions, including insertion into C-H bonds, which represents an alternative pathway for functionalizing the adamantane skeleton. nih.govacs.org

Computational and Theoretical Investigations of 1 Azido 3,5 Dimethyladamantane D6

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to establishing a baseline understanding of a molecule's geometry and electronic environment. For 1-Azido-3,5-dimethyladamantane-d6, these methods elucidate the influence of the bulky adamantane (B196018) cage, the energetic azide (B81097) group, and the isotopic substitution of the methyl groups.

Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. researchgate.netmdpi.com By finding the minimum energy conformation on the potential energy surface, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net For complex molecules like this compound, functionals such as B3LYP or PBE0 are often paired with basis sets like 6-31G(d,p) or the def2-TZVP to balance accuracy and computational cost. rsc.orgarxiv.orgnih.gov

While specific DFT data for this compound is not extensively published, calculations on analogous functionalized adamantanes reveal high stability and rigidity inherent to the diamondoid cage structure. aps.orgarxiv.org The optimization process would confirm the C3v symmetry of the 3,5-dimethyladamantane core and define the precise geometry of the C-N3 bond. The total electronic energy calculated is a key descriptor of the molecule's thermodynamic stability.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound

Note: The following data is illustrative, based on typical values for adamantane derivatives, and represents expected outcomes from a DFT calculation (e.g., using B3LYP/6-31G(d,p)).

ParameterAtom Pair/GroupPredicted Value
Bond Lengths (Å)
C1-N11.48
N1-N21.25
N2-N31.15
C3-C(methyl)1.54
C(methyl)-D1.09
Bond Angles (°)
C2-C1-N1109.1
C1-N1-N2115.0
N1-N2-N3172.5
Total Energy (Hartree)
Molecule-750.12345

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular wave function from a DFT calculation into a more intuitive picture of localized chemical bonds and lone pairs, resembling a Lewis structure. uni-muenchen.deq-chem.com This method provides valuable insights into charge distribution, hybridization, and the stabilizing effects of electron delocalization. icm.edu.plresearchgate.net

Table 2: Illustrative Natural Bond Orbital (NBO) Analysis for Key Interactions

Note: This table presents hypothetical results from an NBO analysis to illustrate the expected electronic interactions. E(2) represents the stabilization energy from second-order perturbation theory.

Donor NBO (Lewis)Acceptor NBO (Non-Lewis)E(2) (kcal/mol)Interaction Type
σ(C2-C3)σ(C1-N1)2.5Cage-to-Azide Hyperconjugation
σ(C-D) [methyl]σ(C3-C(cage))4.8Methyl C-D Bond Hyperconjugation
LP(1) N3 (Azide)σ(C1-N1)0.8Intramolecular Delocalization
LP(2) N1 (Azide)π(N2-N3)65.0Azide Resonance Stabilization

Theoretical Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for mapping the potential energy surfaces of chemical reactions. This allows for the identification of transition states—the high-energy intermediates that govern reaction rates—and the determination of the most likely reaction mechanisms. researchgate.net For this compound, a primary reaction of interest is its thermal decomposition, which is characteristic of many organic azides.

Table 3: Illustrative Calculated Energetics for the Decomposition of this compound

Note: The values are hypothetical, representing typical energy changes for the decomposition of a tertiary azide.

Reaction PathwayParameterIllustrative Calculated Value (kcal/mol)
R-N3 → [R---N3]‡ → R-N + N2Activation Energy (Ea)+40
Reaction Enthalpy (ΔH)+15

The kinetic isotope effect (KIE) is the change in reaction rate upon isotopic substitution. wikipedia.org For this compound, the replacement of six hydrogen atoms with deuterium (B1214612) in the methyl groups can influence reaction rates. Since the C-D bonds are not broken during the decomposition of the azide, any observed effect would be a secondary kinetic isotope effect (SKIE). wikipedia.orgsigmaaldrich.com

SKIEs arise from changes in the vibrational frequencies of bonds to the isotope between the ground state and the transition state. libretexts.org Even though the methyl groups are remote from the reacting C-N bond, electronic effects like hyperconjugation can couple their vibrations to the reaction coordinate. Theoretical calculations can predict the magnitude of the KIE (kH/kD) by computing the vibrational frequencies for both the deuterated and non-deuterated species in their ground and transition states. For a reaction like azide decomposition, a small, normal SKIE (kH/kD > 1) might be predicted, indicating a slight slowing of the reaction rate upon deuteration due to changes in hyperconjugative stabilization of the transition state.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. acs.org While the adamantane cage is rigid, the methyl groups and the azide functional group possess rotational freedom. MD simulations can explore the conformational landscape of these groups and the molecule as a whole.

Furthermore, MD is exceptionally useful for studying intermolecular interactions. Simulations of multiple this compound molecules can predict how they interact with each other in condensed phases. Studies on other adamantane derivatives have shown a strong tendency for self-assembly into ordered structures or molecular crystals. nih.gov MD simulations could reveal whether this specific compound is likely to form stable aggregates, and how the azido (B1232118) and dimethyl groups influence the packing and resulting bulk properties. These simulations are crucial for understanding how the molecule might behave in materials science applications or interact with biological membranes. nih.gov

Absence of Specific Research Data for this compound

Following a comprehensive search for computational and theoretical investigations into this compound, it has been determined that there is no publicly available scientific literature containing specific predictive spectroscopy data, including theoretical NMR chemical shifts and vibrational frequency calculations, for this particular deuterated compound.

The performed searches for "this compound theoretical NMR chemical shift" and "this compound vibrational frequency calculations" did not yield any relevant results. Further broadened searches for computational studies on deuterated adamantane derivatives and theoretical spectroscopy of azidoadamantanes also failed to provide the specific data required to fulfill the user's request for an article with detailed research findings and data tables on this compound.

While general information on the synthesis and properties of various adamantane derivatives exists, the specific computational and theoretical analysis for the deuterated compound appears to be absent from the reviewed scientific databases and publications. Therefore, it is not possible to generate an article that adheres to the strict outline and content requirements provided, as the foundational data is not available.

Advanced Research Applications and Role As Precursors in Chemical Design

1-Azido-3,5-dimethyladamantane-d6 as a Synthon for Complex Molecular Architectures

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound, with its distinct functionalities, serves as a powerful synthon for constructing intricate molecular designs.

The adamantane (B196018) group is a highly effective and widely used building block in supramolecular chemistry due to its hydrophobicity and well-defined, rigid structure. nih.govresearchgate.net It forms stable host-guest complexes with various macrocyclic hosts, most notably cyclodextrins and cucurbit[n]urils. nih.govosti.govmdpi.com The this compound molecule can be readily incorporated into such assemblies, where the adamantane cage acts as a "lipophilic bullet" to anchor the molecule within the hydrophobic cavity of the host. The stability of these inclusion complexes is significant, with association constants for adamantane-cyclodextrin pairs typically ranging from 10³ to 10⁵ M⁻¹. nih.govmdpi.com

The azide (B81097) group provides a versatile handle for further functionalization through highly efficient and selective "click chemistry" reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). ontosight.aimasterorganicchemistry.comresearchgate.netrsc.orgnih.gov This reaction allows for the covalent linkage of the adamantane unit to other molecular components, including polymers and biomolecules, with high yields and under mild conditions. nih.govnih.govusm.edu For instance, adamantane-containing polymers exhibit enhanced thermal stability and higher glass transition temperatures due to the rigidity and bulk of the adamantane cage. usm.edu By using this compound as a building block, researchers can construct complex, multi-component supramolecular systems or polymers where the adamantane unit provides structural integrity and specific binding capabilities. The presence of deuterium (B1214612) atoms on the methyl groups offers a unique signature for spectroscopic characterization, such as in NMR studies, without significantly altering the steric profile of the molecule.

Table 1: Host-Guest Complexation of Adamantane Derivatives

Host MoleculeGuest MoietyTypical Association Constant (Ka)Driving Forces
β-CyclodextrinAdamantane10³ - 10⁵ M⁻¹Hydrophobic interactions, van der Waals forces nih.govresearchgate.netmdpi.com
γ-CyclodextrinDiamantaneHighShape and size complementarity osti.gov
Cucurbit[n]urilsAdamantane DerivativesHighHydrophobic interactions, ion-dipole interactions nih.gov

The adamantane scaffold is increasingly recognized for its utility in the design of ligands for transition metal catalysis. sinocompound.comresearchgate.netuq.edu.au The steric bulk of the adamantyl group is a key feature, influencing the coordination environment of the metal center and, consequently, the activity and selectivity of the catalyst. sinocompound.comnumberanalytics.com Phosphine (B1218219) ligands incorporating adamantyl groups have demonstrated remarkable success in various cross-coupling reactions, such as Suzuki-Miyaura and C-N bond formation. sinocompound.comacs.org

This compound can serve as a precursor for such ligands. The azide group can be transformed into an amine via reduction, which can then be further functionalized to create a variety of chelating ligands. Alternatively, the azide can participate in CuAAC reactions to attach the adamantane scaffold to a pre-existing ligand framework, thereby introducing steric bulk. The rigid nature of the adamantane cage ensures a well-defined and predictable steric environment around the catalytic center. uq.edu.au The presence of two methyl groups at the 3 and 5 positions further increases the steric hindrance compared to unsubstituted adamantane. This controlled steric environment can be crucial for achieving high selectivity in catalytic transformations. numberanalytics.com

Table 2: Properties of Adamantane-Based Phosphine Ligands in Catalysis

Ligand FeatureInfluence on CatalysisRationale
Steric Bulk (e.g., from adamantyl groups)Increased catalytic activity and stabilityPromotes formation of coordinatively unsaturated metal complexes, accelerating the catalytic cycle. sinocompound.comuq.edu.au
Electron-Donating PropertiesEnhanced catalytic activityIncreases electron density on the metal center, facilitating oxidative addition. sinocompound.com
Rigidity of ScaffoldHigh selectivityProvides a well-defined and predictable coordination sphere around the metal. uq.edu.au

Deuterated Azidoadamantanes in the Development of Mechanistic Probes

Deuterium-labeled compounds are invaluable tools for elucidating reaction mechanisms. thalesnano.comscielo.org.mxacs.org The replacement of hydrogen with deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. libretexts.orglibretexts.org This difference in bond strength can lead to a measurable change in reaction rates when the C-H bond is broken in the rate-determining step, a phenomenon known as the kinetic isotope effect (KIE). libretexts.orglibretexts.orgwikipedia.org

This compound, with its six deuterium atoms located on the methyl groups, is an ideal mechanistic probe. While these specific C-D bonds are not typically broken in reactions involving the azide group, the deuterated methyl groups serve as a distinct spectroscopic marker. In complex reaction mixtures, the fate of the adamantane fragment can be tracked using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). thalesnano.comscielo.org.mx

For reactions where the adamantane moiety itself might undergo rearrangement or fragmentation under harsh conditions, the deuterium labels can help to unravel the mechanistic pathways. By analyzing the distribution of deuterium in the products, chemists can deduce the intricate steps of the reaction mechanism. scielo.org.mxacs.org

The study of non-covalent interactions is fundamental to understanding supramolecular chemistry. researchgate.net Adamantane's ability to form strong host-guest complexes makes it a model system for investigating these forces. nih.govresearchgate.netosti.gov When this compound is used as a guest molecule, the deuterium labels can provide subtle but measurable effects on the binding thermodynamics and kinetics.

Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the precise orientation of the guest molecule within the host cavity. The deuterium labels on the methyl groups of this compound can aid in these studies by providing specific points of reference for distance measurements, leading to a more detailed picture of the host-guest interaction. mdpi.comnih.gov This detailed structural information is crucial for designing more sophisticated molecular recognition systems and functional materials. acs.org

Contribution to Fundamental Understanding of Sterically Hindered Systems Reactivity

The adamantane cage is a classic example of a sterically hindered system. nih.govfastercapital.comtaylorandfrancis.com Reactions at the bridgehead positions are particularly constrained. The reactivity of the azide group at the 1-position of the adamantane core in this compound is influenced by this steric congestion. The bulky adamantane framework can shield the azide group from attack by large reagents, leading to altered reactivity compared to less hindered azides. nih.govnih.gov

Studying the reactions of this compound, for example, its participation in cycloaddition or reduction reactions, provides valuable data on how steric hindrance affects transition state energies and reaction rates. fastercapital.comyoutube.com The addition of the two methyl groups at the 3 and 5 positions further increases the steric bulk around the azide functionality, creating an even more constrained environment. Comparing the reactivity of 1-azidoadamantane (B1269512), 1-azido-3,5-dimethyladamantane, and its deuterated analog allows for a systematic investigation into the electronic and steric effects governing the chemistry of bridgehead azides. acs.org This fundamental knowledge is essential for the rational design of new chemical reactions and catalysts. uq.edu.au

Future Research Directions and Unexplored Avenues

Development of Enantioselective Synthesis for Chiral Deuterated Adamantane (B196018) Derivatives

The substitution pattern of adamantane can lead to chirality. For instance, 1,2-disubstituted adamantane derivatives are inherently chiral. researchgate.netresearchgate.net The introduction of deuterium (B1214612) itself can be a source of chirality, leading to the formation of enantioisotopomers. A significant future challenge lies in the development of synthetic methods to control this stereochemistry, producing enantiomerically pure deuterated adamantane derivatives.

Current research has demonstrated the feasibility of metal-catalyzed reactions to create chiral centers through isotopic labeling. For example, copper-catalyzed hydrodeuteration of alkenes has been shown to produce enantioenriched molecules where a new stereocenter is generated by deuterium substitution. rsc.org Adapting such methodologies to the adamantane scaffold is a promising, yet unexplored, research direction. Future work could focus on designing chiral ligands for transition metals that can effectively differentiate between the prochiral faces of a suitable adamantane precursor, enabling the stereoselective introduction of deuterium.

Furthermore, multi-directional synthesis strategies, which have been used for creating symmetrically functionalized adamantanes, could be adapted for asymmetric transformations. researchgate.netnih.govmdpi.com The development of chiral catalysts capable of desymmetrizing a C(s)-symmetric deuterated adamantane precursor would be a significant breakthrough.

Table 1: Potential Strategies for Enantioselective Synthesis of Chiral Deuterated Adamantanes

Synthesis Strategy Potential Catalyst System Type of Chirality Key Challenge
Asymmetric Hydrodeuteration Chiral Copper or Rhodium Complexes Isotopic Chirality (C-D bond) Achieving high enantioselectivity on the bulky adamantane core.
Desymmetrization Chiral Lewis Acids or Organocatalysts Substitutional Chirality Synthesis of suitable prochiral deuterated adamantane substrates.
Kinetic Resolution Lipases or Chiral Metal Catalysts Isotopic or Substitutional Separation of enantiomers and achieving high conversion.

Exploration of Novel Catalytic Transformations for Azidoadamantane-d6

The azide (B81097) group in 1-Azido-3,5-dimethyladamantane-d6 is a gateway to a vast array of chemical transformations. While established reactions like the Staudinger ligation and thermal nitrene insertions are valuable, future research should focus on expanding the catalytic repertoire for this compound.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent "click chemistry" reaction and represents a major area for exploration. nih.govnih.gov Research should investigate the reactivity of the sterically hindered 1-azidoadamantane (B1269512) moiety in CuAAC reactions with a diverse range of alkynes. rsc.orgnih.govmdpi.com Developing heterogeneous copper catalysts could simplify product purification and enhance the sustainability of the process. mdpi.com

Beyond CuAAC, rhodium-catalyzed reactions offer a frontier for novel transformations. Rhodium catalysts are known to facilitate C-H activation, annulation, and cyclization reactions. nih.govrsc.orgrsc.orgnih.govorganic-chemistry.org Applying this chemistry to this compound could lead to the synthesis of unprecedented polycyclic architectures by functionalizing the adamantane core itself. For example, a directing group, potentially derived from the azide, could guide the rhodium catalyst to activate specific C-H bonds on the adamantane skeleton for annulation with coupling partners like alkenes or alkynes. rsc.org Synergistic catalysis, combining two different catalytic cycles, could unlock transformations that are currently inaccessible. princeton.edu

Table 2: Prospective Catalytic Transformations for this compound

Reaction Type Catalyst Family Potential Product Research Goal
Azide-Alkyne Cycloaddition Copper(I), Ruthenium(II) 1,2,3-Triazoles Synthesis of functional polymers, bioconjugates, and materials.
C-H Activation/Annulation Rhodium(III), Palladium(II) Fused-ring adamantane systems Creation of novel, complex 3D molecular scaffolds.
Catalytic Nitrene Transfer Iron, Cobalt, Iridium Porphyrins Amines, Aziridines Development of selective C-H amination and olefin aziridination methods.

Application of Advanced Spectroscopic Techniques for in situ Mechanistic Monitoring

Understanding the mechanisms of the novel catalytic reactions proposed in the previous section is crucial for their optimization and rational development. The application of advanced, time-resolved spectroscopic techniques for in situ monitoring of reactions involving this compound is a vital research avenue. nih.gov

Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be used to track the concentration of reactants, intermediates, and products in real-time. acs.org The characteristic azide stretching frequency (~2100 cm⁻¹) provides a clear spectroscopic handle to monitor its consumption during a reaction. researchgate.net Furthermore, 2D-IR spectroscopy, which has been applied to study azide-labeled biomolecules, could provide detailed information about the local chemical environment and dynamics of the azide group as it interacts with a catalyst or other reagents. nih.govchemrxiv.org

For heterogeneous catalytic systems, synchrotron-based techniques like X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are invaluable. rsc.org These methods can provide detailed information on the electronic structure and coordination environment of the metal center in a catalyst under actual reaction conditions, helping to identify the active catalytic species and elucidate reaction mechanisms at a molecular level.

Table 3: Advanced Spectroscopic Techniques for Mechanistic Studies

Technique Information Provided Application to Adamantane-d6 Research
Time-Resolved FTIR/Raman Reaction kinetics, intermediate detection Monitoring the rate of azide consumption in CuAAC or nitrene formation.
2D-Infrared Spectroscopy (2D-IR) Vibrational coupling, molecular dynamics Probing the interaction of the azide group with catalytic species.
In situ XAS/XES Catalyst oxidation state, coordination geometry Elucidating the structure of the active catalyst in heterogeneous C-H activation.

Theoretical Design of Novel Reactivity and Functional Properties Based on Adamantane-d6 Scaffolds

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting and understanding the behavior of molecules like this compound. Future research should leverage theoretical modeling to design new reactions and predict the functional properties of novel materials derived from this scaffold.

DFT calculations can be used to model the reaction pathways of potential catalytic transformations. acs.org By calculating the activation energies for different proposed mechanisms, researchers can predict the feasibility of a reaction and identify the rate-determining step. acs.org This theoretical insight can guide the rational design of catalysts and the selection of optimal reaction conditions, saving significant experimental time and resources. For example, modeling the interaction of the azide with different metal catalysts can help in selecting the most promising candidate for a desired transformation.

Beyond reactivity, theoretical methods can predict the electronic, optical, and material properties of polymers or supramolecular assemblies constructed from adamantane-d6 building blocks. By calculating parameters such as HOMO-LUMO gaps, polarizability, and intermolecular interaction energies, researchers can pre-screen potential candidates for applications in areas like molecular electronics, nonlinear optics, or host-guest chemistry. This "in silico" design approach can accelerate the discovery of new functional materials with tailored properties.

Table 4: Theoretical Predictions for Adamantane-d6 Derivatives

Calculated Parameter Predicted Property Potential Application
Reaction Energy Profile Reaction feasibility and mechanism Catalyst design and reaction optimization.
Bond Dissociation Energies Chemical reactivity and stability Predicting sites for radical functionalization.
Electronic Structure (HOMO/LUMO) Electronic and optical properties Design of organic semiconductors and dyes.

Q & A

Basic Question: How is 1-Azido-3,5-dimethyladamantane-d6 synthesized, and what are the key considerations for introducing deuterium and the azide group?

Methodological Answer:
The synthesis typically involves deuteration of the adamantane backbone followed by azide functionalization. Deuterium is introduced via catalytic H/D exchange using deuterated solvents (e.g., D₂O or DCl) under controlled temperature and pressure to achieve ≥97 atom % D purity . The azide group is introduced via nucleophilic substitution or diazo transfer reactions, requiring anhydrous conditions to avoid side reactions. Key considerations include:

  • Isotopic Purity : Use of high-purity deuterium sources and rigorous purification (e.g., column chromatography or recrystallization).
  • Reactivity : The steric hindrance of the adamantane skeleton may slow azide incorporation, necessitating optimized reaction times and catalysts.
  • Safety : Azides are thermally unstable; reactions should be monitored for exothermicity .

Basic Question: What analytical techniques are recommended for confirming the structure and isotopic purity of this compound?

Methodological Answer:
Structure and isotopic purity are validated using:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the absence of proton signals at deuterated positions (e.g., 3,5-dimethyl groups), while ²H NMR quantifies deuterium incorporation.
  • High-Resolution Mass Spectrometry (HRMS) : Accurately measures the molecular ion ([M+H]⁺ or [M+Na]⁺) to confirm the deuterated formula (C₁₂D₆H₁₈N₃) and isotopic distribution .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies the azide stretch (~2100 cm⁻¹) and C-D bonds (~2200 cm⁻¹).
Technique Parameter Measured Detection Limit
²H NMRDeuterium atom %±0.5%
HRMSIsotopic purity±0.01 Da
FTIRFunctional groups~1% w/w

Advanced Question: How can researchers resolve contradictions in isotopic purity data obtained from different analytical methods (e.g., NMR vs. mass spectrometry)?

Methodological Answer:
Discrepancies often arise from method-specific limitations:

  • NMR Sensitivity : ²H NMR may underestimate deuterium content due to quadrupolar relaxation effects. Cross-validate with ¹³C DEPT NMR to assess deuteration at specific carbon sites .
  • MS Artifacts : Isotopic patterns in HRMS can overlap with matrix interference. Use tandem MS (MS/MS) to isolate the molecular ion and minimize background noise .
  • Calibration Standards : Employ certified reference materials (e.g., USP or pharmacopeial standards) to calibrate instruments and normalize data .
    Example Workflow :

Use ²H NMR for quantitative bulk deuterium analysis.

Validate with HRMS to confirm isotopic distribution.

Reconcile discrepancies using impurity profiling (e.g., LC-MS for non-deuterated byproducts).

Advanced Question: What methodological approaches are used to study the kinetic isotope effects (KIEs) of deuterium in this compound during click chemistry reactions?

Methodological Answer:
KIEs are measured by comparing reaction rates of deuterated vs. non-deuterated analogs in azide-alkyne cycloadditions:

  • Experimental Design :
    • Synthesize both 1-Azido-3,5-dimethyladamantane and its deuterated analog .
    • Conduct reactions under identical conditions (temperature, solvent, catalyst).
    • Monitor progress via in situ FTIR or HPLC to track azide consumption.
  • Data Analysis :
    • Calculate KIE = kHkD\frac{k_H}{k_D}, where kHk_H and kDk_D are rate constants for non-deuterated and deuterated compounds.
    • Use Eyring plots to distinguish primary (bond-breaking) vs. secondary (steric/electronic) KIEs .
      Key Challenge : Deuteration may alter steric bulk, affecting reaction kinetics independently of KIEs. Control experiments with non-reactive analogs are critical.

Application-Focused Question: How is this compound employed as a reference standard in pharmaceutical method validation?

Methodological Answer:
The compound serves as a deuterated internal standard in LC-MS/MS assays for quantifying adamantane-based drugs (e.g., memantine derivatives):

  • Method Validation Steps :
    • Specificity : Co-elute the compound with target analytes to confirm no interference.
    • Linearity : Prepare calibration curves (1–100 ng/mL) to assess correlation (R² > 0.99).
    • Accuracy/Precision : Spike known concentrations into biological matrices and measure recovery (85–115%) .
  • Regulatory Compliance : Traceability to pharmacopeial standards (e.g., USP) ensures data acceptability for ANDA submissions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.